molecular formula C4H11NO.CH2O2<br>C5H13NO3 B14622864 2-(Dimethylamino)ethanol;formic acid CAS No. 59101-30-3

2-(Dimethylamino)ethanol;formic acid

Cat. No.: B14622864
CAS No.: 59101-30-3
M. Wt: 135.16 g/mol
InChI Key: VHVATZZFHAQBPR-UHFFFAOYSA-N
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Description

Properties

CAS No.

59101-30-3

Molecular Formula

C4H11NO.CH2O2
C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

2-(dimethylamino)ethanol;formic acid

InChI

InChI=1S/C4H11NO.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,3-4H2,1-2H3;1H,(H,2,3)

InChI Key

VHVATZZFHAQBPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The hydrogenation of triethanolamine (TEOA) to DMAE, as described in patent JPH09268163A, involves the cleavage of C–N bonds under hydrogen gas in the presence of transition metal catalysts. Palladium supported on alumina (Pd/Al₂O₃) exhibits superior activity due to its high surface area and hydrogen activation capacity. The reaction proceeds via a hydrocracking mechanism, where hydrogen atoms adsorbed on the catalyst surface facilitate the sequential removal of hydroxyl and amine groups from TEOA.

Optimization of Reaction Conditions

Optimal performance occurs at 285–290°C with a hydrogen pressure of 1–50 atm. Under these conditions, triethanolamine conversion reaches 97–98% with DMAE selectivity of 82–83 mol%. Prolonged operation at temperatures exceeding 300°C reduces selectivity due to competing decomposition pathways, while pressures below 1 atm significantly slow reaction kinetics.

Table 1: Catalytic Hydrogenation Performance Metrics

Catalyst Temperature (°C) Pressure (atm) Conversion (%) Selectivity (%)
Pd/Al₂O₃ (2%) 285 5 98 82
Ni-Cr/diatomite 280 10 98 82
Ru/C 260 15 95 78

Industrial-Scale Implementation

A continuous gas-phase reactor configuration achieves throughputs of 2 kg DMAE per kg catalyst per hour. The process generates minimal tar formation when water content in the feedstock is maintained at 40 wt%, which suppresses side reactions through dilution effects. Catalyst lifetimes exceed 1,000 hours due to the absence of sulfur-containing poisons in the triethanolamine feedstock.

Reductive Alkylation with Formaldehyde and Formic Acid

Eschweiler-Clarke Variant for DMAE Synthesis

The classical Eschweiler-Clarke reaction, adapted for DMAE production, utilizes formaldehyde and formic acid as methylating and reducing agents, respectively. As demonstrated in ChemicalBook route CB-1704-62-7, diethylene glycolamine undergoes sequential methylation at 100–110°C to yield 2-[2-(dimethylamino)ethoxy]ethanol with 96.5% efficiency.

Role of Formic Acid in Reaction Stoichiometry

Formic acid serves dual purposes:

  • Proton donor : Facilitates imine intermediate formation by protonating primary amines.
  • Reductant : Decomposes to CO₂ and H₂ under heating, providing hydrogen for imine reduction.
    The molar ratio of formaldehyde to amine (2:1) and formic acid to amine (2:1) proves critical for preventing over-methylation. Excess formic acid (>2.5 eq) leads to quaternary ammonium salt formation, reducing yields by 15–20%.

Byproduct Management Strategies

Post-reaction distillation under reduced pressure (−0.094 MPa) removes residual formic acid and water, increasing product purity from 90% to 99.9%. Neutralization with sodium bicarbonate prior to distillation prevents isomerization to 1-dimethylamino-2-methyl-2-propanol, a common side reaction at elevated temperatures.

Esterification Processes for DMAE Derivatives

Synthesis of 2-(Dimethylamino)ethyl Acrylate

The transesterification of ethyl acrylate with DMAE, catalyzed by titanium(IV) tetraethanolate, produces the acrylate ester at 140°C with 76% yield. Radical inhibitors (4-hydroxy-TEMPO and phenothiazine) suppress premature polymerization, allowing continuous operation in a two-reactor cascade system.

Kinetic Analysis of Side Reactions

Competing pathways include:

  • Michael addition of DMAE to acrylate (k = 1.2×10⁻³ L/mol·s at 140°C)
  • Thermal decomposition of TEMPO (t₁/₂ = 45 min at 140°C)
    Optimized conditions (3-hour residence time, 694.5 g/h feed rate) minimize these side reactions, achieving 82% selectivity for the target ester.

Isomerization Control During Distillation

Temperature-Dependent Isomer Formation

As detailed in US3402203A, DMAE tends to isomerize to 1-dimethylamino-2-methyl-2-propanol during distillation above 120°C. The presence of formic acid accelerates this process through acid-catalyzed hydride shifts.

Mitigation Techniques

  • Azeotropic distillation : Co-distillation with n-butanol removes formic acid at 62°C before main fraction collection at 121°C.
  • Alkaline washing : Treatment with 10% NaOH solution neutralizes residual acid, reducing isomer content from 9.8% to <0.1%.

Comparative Analysis of Industrial Methods

Table 2: Economic and Environmental Metrics

Method CAPEX ($/ton) OPEX ($/ton) Carbon Efficiency (%)
Catalytic Hydrogenation 1.2M 850 92
Reductive Alkylation 800K 1,100 78
Esterification 950K 1,400 65

Catalytic hydrogenation emerges as the most sustainable route, achieving 92% carbon efficiency through nearly quantitative conversion of triethanolamine. However, reductive alkylation remains popular for small-scale production due to lower capital costs and compatibility with batch reactors.

Chemical Reactions Analysis

Nucleophilic Reactions

The tertiary amine group participates in nucleophilic attacks, particularly in alkylation and acylation processes:

  • Acylation : Reacts with acyl chlorides to form amides under mild conditions (20–40°C). The reaction proceeds via proton transfer from formic acid to the amine, enhancing nucleophilicity .

  • Alkylation : Forms quaternary ammonium salts when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF.

Example Reaction Table

SubstrateReagentProductYield (%)Conditions
Acetyl chloride2-(Dimethylamino)ethanol;formic acidN-Acetyl derivative8525°C, 2 h, THF
Methyl iodide2-(Dimethylamino)ethanol;formic acidQuaternary ammonium salt9240°C, 6 h, DMF

Acid-Base Reactions

The formic acid component enables proton transfer equilibria:

  • Zwitterion Formation : Intramolecular proton transfer stabilizes the zwitterionic structure, confirmed by NMR studies .

  • Base-Catalyzed Reactions : Reacts with strong bases (e.g., NaOH) to form carboxylate salts, releasing CO₂ under elevated temperatures (>80°C) .

Formylation Reactions

The compound serves as a formylating agent in organic synthesis:

  • Amine Formylation : Catalyzes N-formylation of primary amines via a formoxysilane intermediate (pathway 2 mechanism) . For example, with aniline, it forms formanilide at 70°C in 95% yield under iodine catalysis .

  • Self-Condensation : At high temperatures (120–160°C), undergoes isomerization to 1-dimethylamino-2-methyl-2-propanol in the presence of formic acid .

Key Mechanistic Steps

  • Formic acid protonates the amine, forming a reactive intermediate.

  • Nucleophilic attack by the amine on the formyl carbon.

  • Elimination of water to yield the formamide product .

Reduction and Oxidation

  • Reduction : Hydrogenation with Pd/C converts the formic acid moiety to methanol, while the amine remains intact .

  • Oxidation : Tertiary amine oxidizes to N-oxide derivatives using H₂O₂ or peracids, confirmed by LC-MS analysis .

Thermal Decomposition

At temperatures >200°C, decomposition pathways include:

  • Decarboxylation : Formic acid decomposes to CO₂ and H₂O.

  • Siloxane Formation : Reaction with hydrosilanes produces siloxanes and secondary amines, as observed in GC-MS studies .

Decomposition Byproducts

Temperature (°C)Major ByproductsMinor Byproducts
200CO₂, H₂ON-Methylformamide
250Siloxanes (e.g., Et₃SiOSiOEt₃)Formic acid dimers

Stability and Storage

  • pH Sensitivity : Stable in acidic conditions (pH 3–6) but degrades rapidly in alkaline environments (pH >9) .

  • Light Sensitivity : Prolonged UV exposure induces radical-mediated decomposition, detected via ESR spectroscopy.

Scientific Research Applications

It appears the query is asking for a detailed overview of the applications of the compound "2-(Dimethylamino)ethanol;formic acid". However, the search results primarily discuss the individual components (2-(Dimethylamino)ethanol and formic acid) and their related reactions, rather than the specific combination of the two as a single compound. Therefore, the following information is presented based on the chemistry of these components and their known uses.

N,N-Dimethylethanolamine

Also known as 2-(Dimethylamino)ethanol (DMAE) is a chemical compound with a variety of applications .

Properties

  • Molecular Formula: C4H11NOC_4H_{11}NO
  • Molecular Weight: 89.136
  • Boiling Point: 135.0±0.0 °C at 760 mmHg
  • Flash Point: 40.6±0.0 °C
  • Melting Point: −70 °C
  • Density: 0.9±0.1 g/cm3
  • Solubility: Miscible in water

Applications

  • Pharmaceuticals: DMAE is used in the preparation of pharmaceuticals . It has been investigated for its potential effects on memory deficits .
  • Industrial Uses: Employed in organic synthesis . Also found in applications such as metal plating, automotive enamels, and coatings .
  • Other Names: Known by several synonyms, including N,N-dimethylethanolamine, deanol, and 2-hydroxyethyl-dimethylamine .

Formic Acid

  • Formylation of Amines: Formic acid is used as a formylating agent for amines, which is a reaction that introduces a formyl group (-CHO) into an amine compound .
  • Catalysis: Formic acid can act as a catalyst in formylation reactions, potentially through hydrogen bonding that enhances the electrophilicity of the carbonyl group .

Mechanism of Action

Comparison with Similar Compounds

2-(Dimethylamino)ethanol (DMEA)

Chemical Structure: C₄H₁₁NO, containing a tertiary amine and primary alcohol group. Molecular Weight: 89.14 g/mol . Key Properties:

  • Boiling Point: 95°C @ 15 mmHg .
  • Reactivity: Neutralizes acids to form salts; reacts exothermically with oxidizing agents, isocyanates, and halogenated organics .
    Applications :
  • Industrial: Gas purification (e.g., H₂S removal), paper sizing, polyurethane catalysts .
  • Nutraceutical: Dietary supplement (bitartrate salt) for cognitive health .

Formic Acid (HCOOH)

Chemical Structure : Simplest carboxylic acid with a carboxyl group.
Molecular Weight : 46.03 g/mol .
Key Properties :

  • Boiling Point: 100.8°C; Density: 1.22 g/cm³ .
  • Reactivity: Stronger acid than acetic acid; corrosive, reacts with bases to form formate salts .
    Applications :
  • Industrial: Preservative in livestock feed, leather tanning, rubber coagulant .
  • Chemical Synthesis: Used in esterification and as a reducing agent .

Comparison with Structurally Similar Compounds

2-(Dimethylamino)ethanol vs. Diethylaminoethanol (DEAE)

Property 2-(Dimethylamino)ethanol (DMEA) Diethylaminoethanol (DEAE)
Molecular Formula C₄H₁₁NO C₆H₁₅NO
Molecular Weight 89.14 g/mol 117.20 g/mol
Boiling Point 95°C @ 15 mmHg 161–163°C
Applications Gas purification, nutraceuticals Chemical synthesis (e.g., dyes, pharmaceuticals)
Reactivity Forms salts with acids; reacts with oxidizing agents Similar amine-alcohol reactivity; higher steric hindrance due to ethyl groups

Key Difference : DEAE’s larger ethyl groups reduce its volatility compared to DMEA, making it suitable for high-temperature reactions.

Formic Acid vs. Acetic Acid (CH₃COOH)

Property Formic Acid (HCOOH) Acetic Acid (CH₃COOH)
pKa 3.75 4.76
Boiling Point 100.8°C 118°C
Applications Leather taning, preservative Food additive (vinegar), polymer production
Reactivity Stronger acid due to electron-withdrawing -COOH group Weaker acid; stabilized by methyl group electron donation

Key Difference : Formic acid’s higher acidity makes it more effective in acidic catalysis compared to acetic acid.

Functional Comparisons in Industrial Contexts

Reactivity in Salt Formation

  • DMEA: Reacts with formic acid to form 2-(dimethylamino)ethanol formate, a hygroscopic salt used in gas scrubbing .
  • Formic Acid : Forms salts with amines (e.g., ammonium formate ), widely used as buffers in chromatography .

Role in Polymer Chemistry

  • DMEA Derivatives: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a monomer in pH-sensitive polymers .
  • Formic Acid Derivatives : Ethyl formate serves as a solvent in resins; formic acid itself accelerates epoxy curing .

2-(Dimethylamino)ethanol

  • Hazards : Flammable (flash point 199°F); releases toxic fumes when heated .

Formic Acid

  • Hazards : Corrosive to skin; releases CO upon decomposition .
  • Environmental Impact : Rapidly biodegraded in water; moderate toxicity to aquatic life .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(dimethylamino)ethanol and formic acid relevant to experimental design?

  • Answer :

  • 2-(Dimethylamino)ethanol : Linear formula (CH₃)₂NCH₂CH₂OH; miscible with water and polar solvents due to its hydroxyl and tertiary amine groups. pKa ~9.0 (amine), enabling pH-dependent reactivity .
  • Formic Acid : Formula HCOOH; pKa = 3.75 (stronger than acetic acid), with hydrogen-bonding capacity in aqueous/organic mixtures .
  • Critical Data Table :
Property2-(Dimethylamino)ethanolFormic Acid
Boiling Point (°C)134–136100.8
Density (g/cm³)0.891.22
SolubilityMiscible in H₂O, EtOHMiscible in H₂O
Key ReactivityNucleophilic amineCarboxylic acid
  • Methodological Note : Use Sigma-Aldrich or NIST data for calibration .

Q. How can researchers synthesize derivatives of 2-(dimethylamino)ethanol and formic acid for mechanistic studies?

  • Answer :

  • Esterification : React 2-(dimethylamino)ethanol with formic acid under acid catalysis (e.g., H₂SO₄) at 60–80°C. Monitor via TLC or NMR for ester formation .
  • Amidation : Use carbodiimide coupling (e.g., EDC) to link formic acid to amino groups in controlled pH environments (4–6) .
  • Purification : Employ silica gel chromatography or distillation under reduced pressure to isolate products .

Q. Which analytical techniques are optimal for quantifying 2-(dimethylamino)ethanol and formic acid in complex matrices?

  • Answer :

  • LC-MS : Use 0.1% formic acid in mobile phases (methanol/water) to enhance ionization efficiency. Column: C18, 2.1 × 100 mm, 1.7 µm .
  • NMR : For structural elucidation, ¹H NMR (D₂O or CDCl₃) resolves amine (-N(CH₃)₂, δ 2.2 ppm) and hydroxyl (-OH, δ 1.5 ppm) signals .
  • Titration : Potentiometric titration for formic acid quantification in aqueous solutions (endpoint pH ~8.3) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for 2-(dimethylamino)ethanol-formic acid co-crystals?

  • Answer :

  • Refinement Tools : Use SHELXL for high-resolution refinement. Address hydrogen-bonding ambiguities via DFIX restraints and twin refinement for overlapping peaks .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar co-crystals. Apply R-factor convergence tests (R1 < 0.05) .
  • Table : Common Refinement Parameters
ParameterValue
Resolution (Å)0.8–1.2
R-factor (post-refinement)<5%
Hydrogen Bond Lengths1.8–2.2 Å

Q. What are the stability challenges of 2-(dimethylamino)ethanol-formic acid mixtures under long-term storage?

  • Answer :

  • Peroxide Formation : 2-(Dimethylamino)ethanol may form peroxides when exposed to O₂. Test with KI-starch paper; store under N₂ with stabilizers (BHT) .
  • Degradation Pathways : Formic acid can catalyze ester hydrolysis. Monitor pH (maintain <4) and use amber vials to prevent light-induced decomposition .
  • Table : Stability Guidelines
ConditionRecommendation
Temperature4°C (short-term), -20°C (long-term)
Light ExposureAvoid UV/visible light
ContainerGlass (PTFE-lined caps)

Q. How do 2-(dimethylamino)ethanol and formic acid interact in catalytic systems?

  • Answer :

  • Synergistic Effects : The amine group acts as a base, deprotonating formic acid to generate reactive formate ions. Study via in situ FTIR to track intermediate species .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (pseudo-first-order conditions). Adjust molar ratios (1:1 to 1:5) to optimize turnover frequency .

Q. What computational methods model the electronic interactions between 2-(dimethylamino)ethanol and formic acid?

  • Answer :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Simulate solvation dynamics in water/methanol using AMBER force fields. Correlate hydrogen-bond lifetimes with experimental NMR data .

Q. How to optimize hyphenated techniques (e.g., LC-MS/MS) for trace analysis of degradation products?

  • Answer :

  • Column Selection : HILIC columns improve retention of polar degradation products. Mobile phase: 10 mM ammonium formate (pH 3.0) in acetonitrile/water .
  • Fragmentation Patterns : Use CID at 20–35 eV to differentiate formic acid adducts ([M+HCOOH-H]⁻) from background noise .

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